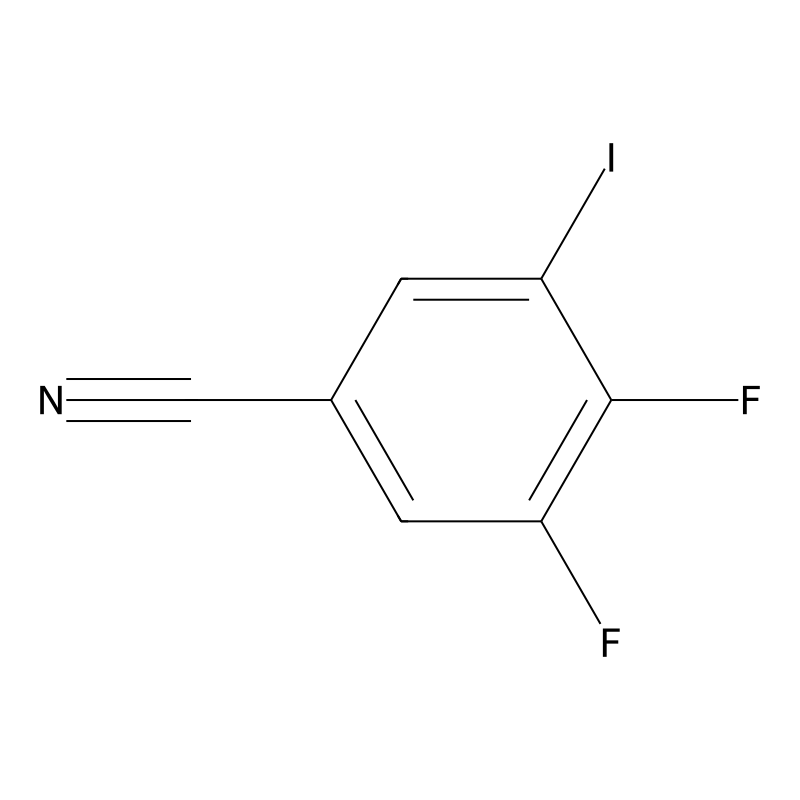

3,4-Difluoro-5-iodobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of the nitrile group (C≡N) and the fluorine atoms suggest potential applications in medicinal chemistry or materials science. The nitrile group can be a reactive site for further functionalization, while the fluorine atoms can influence the molecule's electronic properties and lipophilicity. The iodine atom is a heavy atom that can be useful in X-ray crystallography for determining the structure of molecules it is bound to.

Availability for research

However, commercial suppliers of 3,4-difluoro-5-iodobenzonitrile do exist, indicating potential research interest in this compound [, ].

3,4-Difluoro-5-iodobenzonitrile is an organic compound with the molecular formula C₇H₂F₂IN. Its structure features a benzene ring substituted with two fluorine atoms, one iodine atom, and a nitrile group. This arrangement contributes to its unique chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

While specific reactions involving 3,4-difluoro-5-iodobenzonitrile are not extensively documented, similar compounds have been studied. For instance, 3,5-difluoro-2,4,6-trinitroaniline has been observed to undergo thermal decomposition processes analyzed through techniques like differential scanning calorimetry and thermogravimetric analysis coupled with mass spectrometry. These insights suggest that 3,4-difluoro-5-iodobenzonitrile may exhibit comparable reactivity patterns in certain conditions.

Synthesis of 3,4-difluoro-5-iodobenzonitrile can be achieved through several methods:

- Starting from 3,4-dichlorobenzoyl chloride: This method involves a series of reactions including amidation, dehydration, and fluorination to introduce the desired functional groups efficiently.

- Fluorination techniques: A novel approach has been reported where 3,4-dichlorobenzonitrile is subjected to step-by-step fluorination processes, improving yield and process control compared to traditional methods.

These synthetic routes highlight the compound's potential for industrial applications due to their efficiency.

3,4-Difluoro-5-iodobenzonitrile serves as an important intermediate in the synthesis of selective herbicides such as cyhalofop butyl. Its ability to facilitate complex organic transformations makes it valuable in pharmaceutical chemistry and agrochemical applications . Additionally, it has been utilized in palladium-catalyzed cross-coupling reactions that produce various heterocyclic compounds.

Research on halogen bonding indicates that compounds like 3,4-difluoro-5-iodobenzonitrile may participate in robust intermolecular interactions. Such studies are crucial for understanding its behavior in crystal engineering and material science applications. The unique combination of halogen atoms in this compound can lead to interesting physical properties that are beneficial for developing advanced materials.

Several compounds share structural similarities with 3,4-difluoro-5-iodobenzonitrile. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Iodobenzonitrile | C₇H₄IN | Commonly used in organic synthesis |

| 2-Fluoro-5-iodobenzonitrile | C₇H₃FIN | Different fluorine position affects reactivity |

| 3-Fluoro-4-iodobenzonitrile | C₇H₃FIN | Similar halogenation pattern but different properties |

| 3,5-Difluorobenzonitrile | C₇H₄F₂N | Lacks iodine but retains fluorine effects |

3,4-Difluoro-5-iodobenzonitrile is distinguished by its specific combination of two fluorine atoms and one iodine atom on the benzene ring, which enhances its chemical reactivity and potential applications compared to these similar compounds.